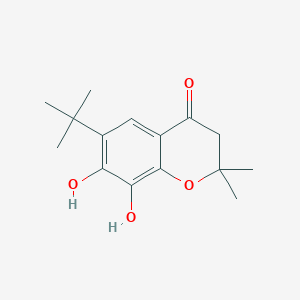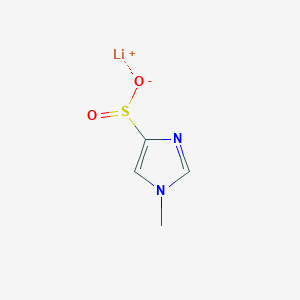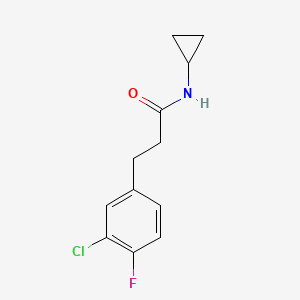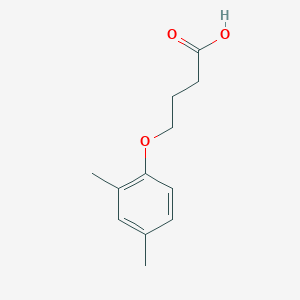
6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a tert-butyl group, two hydroxyl groups, and a dimethyl group attached to the chromen-4-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl groups at positions 7 and 8 can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Dimethylation: The dimethyl groups can be introduced through methylation reactions using reagents like methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form corresponding alcohols.
Substitution: The tert-butyl group can undergo substitution reactions with electrophiles or nucleophiles.
Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Esterification: Reagents like acetic anhydride or benzoyl chloride can be used in the presence of a base like pyridine.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
Esterification: Esters of the hydroxyl groups.
Aplicaciones Científicas De Investigación
6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one involves its interaction with molecular targets and pathways, including:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in oxidative stress and inflammation pathways.
Comparación Con Compuestos Similares
Similar Compounds
Butylated Hydroxytoluene (BHT): A similar compound with antioxidant properties, commonly used as a food preservative.
Butylated Hydroxyanisole (BHA): Another antioxidant compound used in food and cosmetics.
2,6-Di-tert-butylphenol: A compound with similar structural features and antioxidant properties.
Uniqueness
6-(tert-butyl)-7,8-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydroxyl and tert-butyl groups enhances its antioxidant and anti-inflammatory properties, making it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
6-tert-butyl-7,8-dihydroxy-2,2-dimethyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-14(2,3)9-6-8-10(16)7-15(4,5)19-13(8)12(18)11(9)17/h6,17-18H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFFBQMOFGAMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC(=C(C(=C2O1)O)O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(carbamoylmethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3019179.png)




![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}pyridin-4-yl)benzamide](/img/structure/B3019189.png)


![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)
![ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)



![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)
